(1R,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
(1R,2R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-11(15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,19)(H,17,18)/t11-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOVYASDUSWBOL-IAQYHMDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]1(C[C@@H]1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Simmons-Smith Reaction
The Simmons-Smith reaction is a cornerstone for cyclopropane ring formation. This method employs a zinc-copper couple to generate carbenoid intermediates from diiodomethane, which react with alkenes to form cyclopropanes. For (1R,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid, the alkene precursor is typically a vinyl glycine derivative. Reaction conditions such as anhydrous diethyl ether as the solvent and temperatures between −20°C and 0°C are critical for minimizing side reactions. The cyclopropanation step achieves moderate yields (50–70%), with stereochemical outcomes influenced by the starting alkene geometry.
Transition Metal-Catalyzed Diazo Cyclopropanation
Transition metal catalysts, particularly Rh(II) and Cu(I) complexes, enable stereoselective cyclopropanation using diazo compounds. Ethyl diazoacetate reacts with styrene derivatives under Rh(II) catalysis (e.g., Rh₂(OAc)₄) to form cis-cyclopropanes with enantiomeric excess (ee) exceeding 90%. Copper catalysts, such as Cu(OTf)₂, shift selectivity toward trans-diastereomers but require lower temperatures (−40°C to −20°C). Solvent polarity (e.g., dichloromethane vs. toluene) further modulates reaction kinetics and stereoselectivity.
Alkylation and Intramolecular Cyclization
Glycine Alkylation
Alkylation of glycine equivalents with 1,2-electrophiles, such as α-bromo ketones, forms γ-substituted amino acid intermediates. For example, reacting glycine ethyl ester with 2-bromo-1-phenylethanone in the presence of K₂CO₃ yields a γ-keto intermediate, which undergoes intramolecular cyclization under basic conditions (NaOH, ethanol) to form the cyclopropane ring. This method offers scalability but requires careful pH control to avoid epimerization.
Acid-Catalyzed Cyclization
γ-Substituted amino acids undergo acid-catalyzed cyclization via protonation of the carbonyl group, facilitating nucleophilic attack by the amino group. Using HCl in dioxane at reflux (80–100°C), cyclization proceeds with 65–80% yield. The Boc-protected amino group remains stable under these conditions, ensuring compatibility with downstream functionalization.
Chiral Resolution and Asymmetric Synthesis
Kinetic Resolution
Kinetic resolution using chiral catalysts, such as Pd complexes with bisphosphine ligands (e.g., BINAP), enables enantioselective synthesis. For instance, asymmetric alkylation of glycine derivatives with phenyl Grignard reagents in the presence of Pd(OAc)₂/(R)-BINAP achieves 85–92% ee. Temperature optimization (0–25°C) is critical for maximizing enantiomeric ratios.
Enzymatic Resolution
Lipase-mediated resolution of racemic mixtures offers an alternative route. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (1S,2S)-enantiomer of a cyclopropane ester, leaving the (1R,2R)-enantiomer intact. This method achieves ≥99% ee but requires multi-step purification.
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis leverages continuous flow reactors for cyclopropanation steps, enhancing heat transfer and reaction homogeneity. A representative setup uses a tubular reactor with immobilized Rh(II) catalyst, achieving 90% conversion at 25°C and 10 bar pressure. This method reduces catalyst loading (0.5–1 mol%) and improves throughput.
Purification Techniques
Crystallization from hexane/ethyl acetate mixtures removes diastereomeric impurities, while simulated moving bed (SMB) chromatography isolates the Boc-protected product with ≥99.5% purity.
Comparative Analysis of Preparation Methods
| Method | Catalysts/Conditions | Yield (%) | Enantioselectivity (ee) | Scalability |
|---|---|---|---|---|
| Simmons-Smith | Zn/Cu, CH₂I₂ | 50–70 | N/A | Moderate |
| Rh(II)-Catalyzed | Rh₂(OAc)₄, CH₂Cl₂ | 75–85 | 90–95% | High |
| Glycine Alkylation | K₂CO₃, ethanol | 65–80 | Racemic | High |
| Kinetic Resolution | Pd(OAc)₂/(R)-BINAP | 70–80 | 85–92% | Moderate |
| Continuous Flow | Immobilized Rh(II), 10 bar | 85–90 | 93–97% | Industrial |
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles under basic or acidic conditions facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Common Synthetic Routes
- Cyclopropanation : Involves the reaction of alkenes with diazo compounds.
- Alkylation : Glycine equivalents are reacted with electrophiles to form the cyclopropane structure.
- Functional Group Transformations : Subsequent reactions include oxidation, reduction, and substitution to introduce various functional groups.
Scientific Research Applications
The compound has diverse applications across several fields:
Medicinal Chemistry
(1R,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid is utilized as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antiviral and anticancer agents. Its structural features enable the design of compounds that can interact effectively with biological targets.
Organic Synthesis
The compound serves as a building block for synthesizing complex organic molecules and chiral ligands. Its unique reactivity allows for the formation of various derivatives that can be tailored for specific applications.
Biological Studies
In biological research, this compound is employed in studies investigating enzyme mechanisms and protein-ligand interactions. The strained nature of the cyclopropane ring facilitates unique chemical reactions that can mimic biological processes.
Industrial Applications
In industrial chemistry, this compound is used in the production of agrochemicals and fine chemicals. Its ability to undergo various transformations makes it valuable for developing new materials and compounds.
Mechanism of Action
The mechanism by which (1R,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The cyclopropane ring’s strained nature allows it to participate in unique chemical reactions, facilitating the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
(1S,2S)- and (1R,2S)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic Acid
These stereoisomers share the same molecular formula (C₁₅H₁₉NO₄) and molecular weight (277.32 g/mol) as the (1R,2R)-isomer but differ in spatial arrangement. The (1S,2S)-isomer (CAS 33467) and (1R,2S)-isomer (CAS 151910-11-1) exhibit distinct optical rotations and crystallinity, impacting their interactions with biological targets. For example, the (1R,2R)-isomer may favor specific α/γ-peptide secondary structures in drug design compared to its enantiomers .
N-Boc-1-aminocyclopentanecarboxylic Acid (CAS 35264-09-6)
This cyclopentane analogue (C₁₁H₁₉NO₄, MW 229.27 g/mol) replaces the cyclopropane ring with a cyclopentane, reducing ring strain. It has a lower melting point (130–131°C) and decreased conformational rigidity, making it less effective in stabilizing peptide helices compared to the cyclopropane derivative .
Substituent Variations
(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic Acid (CAS 1181230-38-5)
This compound substitutes the phenyl group with a 2-chlorophenyl moiety (C₁₀H₉ClO₂, MW 196.63 g/mol). The electron-withdrawing Cl group enhances acidity (pKa ~2.5 vs. ~3.0 for the phenyl analogue) and alters lipophilicity (logP 2.8 vs. 2.5), influencing membrane permeability in drug candidates .
(1R,2R)-2-Fluorocyclopropanecarboxylic Acid (CAS 127199-13-7)
Replacing the phenyl group with fluorine (C₄H₅FO₂, MW 104.08 g/mol) introduces electronegativity, reducing steric bulk. This derivative has higher water solubility (LogS -1.2 vs. -2.8 for the phenyl compound) but lower thermal stability (decomposition at 120°C) .
Functional Group Modifications
(1R,2R)-1-Amino-2-(difluoromethyl)-N-[(1-methylcyclopropyl)sulfonyl]cyclopropanecarboxamide (CAS 1360828-80-3)
This sulfonamide derivative (C₉H₁₄F₂N₂O₃S·HCl, MW 304.74 g/mol) replaces the carboxylic acid with a sulfonamide group, enhancing metabolic stability. The difluoromethyl group increases bioavailability (BBB permeability score 0.8 vs. 0.5 for the parent compound) but introduces synthetic complexity (yield ~40% vs. 57% for Boc-protected analogues) .
N-Boc-O-Benzyl-L-serine (C₁₅H₂₁NO₅, MW 295.33 g/mol)
Its flexible backbone and benzyl ether group improve solubility in polar solvents (logP 1.2 vs. 2.1 for the cyclopropane compound) but lack the conformational constraints critical for peptide stabilization .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
(1R,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid is a chiral compound that has garnered attention in the fields of organic and medicinal chemistry due to its unique structural properties and biological activity. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential applications in various fields.
Overview
The molecular formula of this compound is CHNO, with a molecular weight of 277.31 g/mol. The compound features a cyclopropane ring, which contributes to its unique reactivity and biological properties.
Synthesis Methods
The synthesis typically involves the cyclopropanation of alkenes followed by functional group transformations. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, which is followed by intramolecular cyclization.
Synthetic Route Example:
- Cyclopropanation : Alkenes are reacted with diazomethane or similar reagents.
- Functional Group Transformation : The resulting intermediate undergoes further reactions to introduce the Boc protecting group and the carboxylic acid functionality.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets due to the strain in the cyclopropane ring. This strain facilitates unique chemical reactions that can lead to the formation of reactive intermediates capable of modulating biological pathways .
In Vitro Studies
Recent studies have demonstrated that derivatives of phenylcyclopropane carboxamide exhibit significant anti-proliferative effects on various cancer cell lines, including U937 human myeloid leukemia cells. These compounds did not show cytotoxic effects at therapeutic concentrations, suggesting a targeted mechanism that warrants further investigation .
| Compound Type | Target Cell Line | Effect on Proliferation | Cytotoxicity |
|---|---|---|---|
| 1-Phenylcyclopropane Carboxamide | U937 (human leukemia) | Significant inhibition | None |
| Other derivatives | Various cancer lines | Varies | Varies |
Pharmaceutical Development
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for enhanced binding affinity and metabolic stability, making it a valuable scaffold in drug development .
Agrochemical Uses
The compound's derivatives have shown potential as agrochemicals due to their biological activity against plant pathogens and pests. The rigid conformation and strong C–H bonds associated with cyclopropanes enhance their efficacy in these applications .
Comparative Analysis
When compared to similar compounds such as 1-amino-cyclopropanecarboxylic acid (ACCA) and coronamic acid, this compound stands out due to its chiral nature and versatile reactivity. These features allow it to serve as a more effective building block for biologically active compounds.
| Compound | Characteristics | Unique Features |
|---|---|---|
| This compound | Chiral, cyclopropane ring | Enhanced binding affinity |
| 1-Aminocyclopropanecarboxylic acid | Non-chiral | Less reactivity |
| Coronamic acid | Conformationally rigid | Limited applications |
Q & A
Q. What are the key steps in synthesizing (1R,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves cyclopropanation using diazo compounds (e.g., ethyl diazoacetate) with transition metal catalysts (e.g., Rh(II) or Cu(I)) to form the cyclopropane ring. Subsequent Boc protection of the amino group ensures stability during further functionalization. Reaction conditions such as temperature (−20°C to 25°C), solvent polarity (e.g., dichloromethane or THF), and catalyst loading (0.5–5 mol%) critically impact enantioselectivity and yield. For example, Rh(II)-catalyzed reactions favor cis-diastereomers, while Cu(I) may shift selectivity .
Q. How does Boc protection enhance the stability of this cyclopropane derivative in downstream applications?
The tert-butoxycarbonyl (Boc) group acts as a temporary protective moiety for the amino group, preventing undesired side reactions (e.g., nucleophilic attack or oxidation) during synthesis. Its steric bulk and hydrolytic stability under basic conditions allow selective deprotection using trifluoroacetic acid (TFA) without disrupting the cyclopropane ring. This strategy is critical for maintaining structural integrity in peptide coupling or medicinal chemistry workflows .
Q. What analytical techniques are recommended for confirming enantiomeric purity?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or capillary electrophoresis (CE) using cyclodextrin additives are standard. Nuclear Overhauser Effect (NOE) NMR can validate stereochemistry, while polarimetry or X-ray crystallography provides absolute configuration. For resolution, di-p-toluoyl-(D)-tartaric acid has been used to enrich enantiomers to ≥99% ee .
Advanced Research Questions
Q. How do substituents (e.g., difluoromethyl vs. trifluoromethyl) on the cyclopropane ring influence binding affinity in protease inhibitors?
Substituents modulate electronic and steric properties. The difluoromethyl group (CF₂H) in (1R,2R)-N-Boc derivatives enhances metabolic stability via reduced oxidative metabolism compared to methyl groups. In contrast, trifluoromethyl (CF₃) increases electronegativity, improving target engagement in HCV NS3/4A protease inhibitors by forming stronger halogen bonds with catalytic residues. Computational docking (e.g., Schrödinger Glide) and SAR studies validate these effects .
Q. What mechanistic insights explain the enantioselectivity of phase-transfer-catalyzed cyclopropanation?
Phase-transfer catalysis (PTC) with quaternary ammonium salts (e.g., benzylcinchoninium chloride) facilitates interfacial reactions between aqueous and organic phases. The catalyst’s chiral pocket induces asymmetric induction during cyclopropanation by stabilizing specific transition states. Catalyst decomposition pathways, identified via kinetic studies, reveal that impurities in diazo precursors (e.g., residual HCl) accelerate degradation. Wet milling mitigates this by enhancing mass transfer and reducing reaction time .
Q. How can conflicting data on cyclopropane ring strain versus stability be resolved in drug design?
Cyclopropane’s inherent ring strain (∼27 kcal/mol) increases reactivity but can compromise stability. Paradoxically, substituents like phenyl or Boc groups stabilize the ring through hyperconjugation. Accelerated stability testing (40°C/75% RH for 4 weeks) combined with DFT calculations (e.g., B3LYP/6-31G*) quantifies strain-energy release. For instance, phenyl groups reduce strain by 15% compared to unsubstituted cyclopropanes, balancing reactivity and shelf life .
Q. What strategies optimize scalability of enantioselective syntheses for industrial research?
Continuous flow reactors improve scalability by maintaining precise temperature control and reducing catalyst loading. Automated platforms (e.g., Chemspeed Swing) enable high-throughput screening of reaction parameters. For the Boc-protected derivative, a telescoped process—combining cyclopropanation, Boc protection, and crystallization—achieves >90% yield and >99% ee at multi-kilogram scale. Process Analytical Technology (PAT) monitors critical quality attributes in real time .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
